Cas no 52951-09-4 (1-benzofuran-7-carbonitrile)

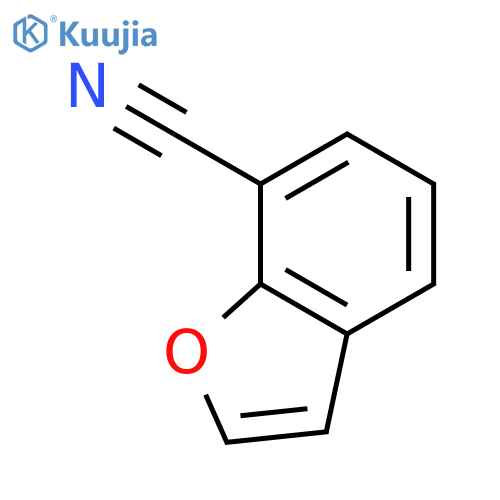

1-benzofuran-7-carbonitrile structure

商品名:1-benzofuran-7-carbonitrile

1-benzofuran-7-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 7-Benzofurancarbonitrile

- benzofuran-7-carbonitrile

- 1-Benzofuran-7-carbonitril

- 1-benzofuran-7-carbonitrile

- AS-6374

- CS-0453369

- SY027225

- EN300-267828

- CCA95109

- DB-229868

- A856695

- MFCD15143950

- F20168

- SCHEMBL3203940

- SB22956

- AKOS022966233

- 52951-09-4

-

- MDL: MFCD15143950

- インチ: InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H

- InChIKey: HAICRZPDDBKXPQ-UHFFFAOYSA-N

- ほほえんだ: N#CC1=CC=CC2=C1OC=C2

計算された属性

- せいみつぶんしりょう: 143.03700

- どういたいしつりょう: 143.037113783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 36.9Ų

じっけんとくせい

- PSA: 36.93000

- LogP: 2.30448

1-benzofuran-7-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB470352-500 mg |

Benzofuran-7-carbonitrile; 90% |

52951-09-4 | 500mg |

€311.30 | 2023-04-21 | ||

| TRC | B139905-50mg |

Benzofuran-7-carbonitrile |

52951-09-4 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-267828-0.5g |

1-benzofuran-7-carbonitrile |

52951-09-4 | 0.5g |

$204.0 | 2023-09-11 | ||

| Enamine | EN300-267828-2.5g |

1-benzofuran-7-carbonitrile |

52951-09-4 | 2.5g |

$418.0 | 2023-09-11 | ||

| Enamine | EN300-267828-0.05g |

1-benzofuran-7-carbonitrile |

52951-09-4 | 0.05g |

$178.0 | 2023-09-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8152-5G |

1-benzofuran-7-carbonitrile |

52951-09-4 | 95% | 5g |

¥ 15,463.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8152-500MG |

1-benzofuran-7-carbonitrile |

52951-09-4 | 95% | 500MG |

¥ 3,438.00 | 2023-04-13 | |

| Enamine | EN300-267828-10.0g |

1-benzofuran-7-carbonitrile |

52951-09-4 | 10.0g |

$3438.0 | 2023-02-28 | ||

| Enamine | EN300-267828-5g |

1-benzofuran-7-carbonitrile |

52951-09-4 | 5g |

$618.0 | 2023-09-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8152-250mg |

1-benzofuran-7-carbonitrile |

52951-09-4 | 95% | 250mg |

¥2254.0 | 2024-04-15 |

1-benzofuran-7-carbonitrile 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

52951-09-4 (1-benzofuran-7-carbonitrile) 関連製品

- 55877-31-1(1-Benzofuran-3-carbonitrile)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52951-09-4)1-benzofuran-7-carbonitrile

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):263.0/437.0/621.0

atkchemica

(CAS:52951-09-4)1-benzofuran-7-carbonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ